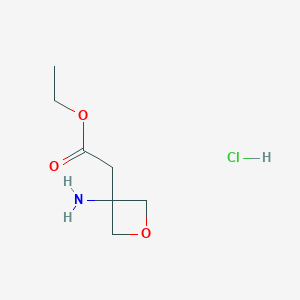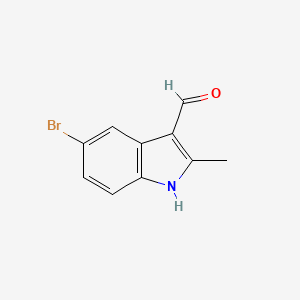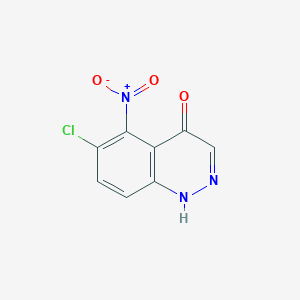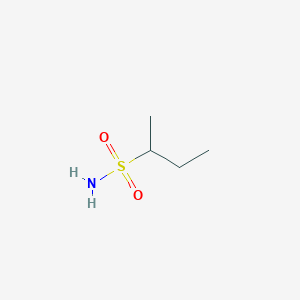
(4-Bromo-2,3-dimethylphenyl)methanol
Overview
Description
“(4-Bromo-2,3-dimethylphenyl)methanol” is a chemical compound with the CAS number 1785359-83-2 . It has a molecular weight of 215.09 .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One such method involves the use of sodium tetrahydroborate in tetrahydrofuran and water at 0 - 20°C for 0.5 hours .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H11BrO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4,11H,5H2,1-2H3 . This indicates that the compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 oxygen atom. Chemical Reactions Analysis
The Grignard reagent acts as a carbanion, making it highly reactive and a strong nucleophile . This property can be utilized in the synthesis of “this compound”.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 215.09 . It is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications
Catalytic Applications and Organic Synthesis
(4-Bromo-2,3-dimethylphenyl)methanol and related compounds serve as key intermediates in catalytic processes and organic synthesis. For example, Pd nanoparticle catalysts supported on linear polystyrene were used to promote Ullmann coupling reactions in water, demonstrating the efficiency of such catalysts in coupling reactions involving aryl bromides, including derivatives of this compound (A. Ohtaka et al., 2018). Additionally, the regio- and chemoselective bromination of diarylcyclopentenones underlines the versatility of this compound derivatives in synthesizing structurally diverse brominated compounds, which are crucial synthons in organic synthesis (V. Shirinian et al., 2012).
Material Science and Photophysics
In material science, the manipulation of this compound derivatives has implications for the development of photoreleasable protecting groups for phosphates and sulfonic acids, crucial for the controlled release of these groups in synthetic and biochemical applications. Research demonstrates the efficacy of 2,5-dimethylphenacyl esters as photoremovable protecting groups, showcasing their potential in organic synthesis and biochemistry (P. Klán et al., 2002). Furthermore, studies on N-(2,6-Dimethylphenyl)-2,3-naphthalimide explore the influence of hydrogen bond formation on its photophysics, revealing insights into the photophysical properties of similar bromophenol derivatives in different solvent environments, which can be pivotal for designing novel photophysical materials (A. Demeter et al., 2004).
Safety and Hazards
The safety information for “(4-Bromo-2,3-dimethylphenyl)methanol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
(4-bromo-2,3-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLLFZGKCZTPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride](/img/structure/B3246435.png)

![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3246459.png)

![7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3246475.png)

![3-[Methyl(phenyl)amino]propanoic acid hydrochloride](/img/structure/B3246499.png)
![(2-Azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B3246502.png)


![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate](/img/structure/B3246526.png)

